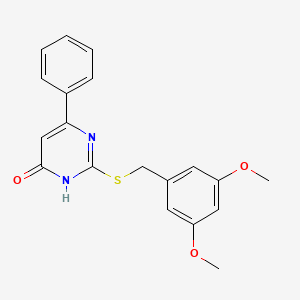

2-((3,5-dimethoxybenzyl)thio)-6-phenylpyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((3,5-dimethoxybenzyl)thio)-6-phenylpyrimidin-4(3H)-one” is a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “one” at the end indicates the presence of a carbonyl group (C=O) in the ring. The compound also contains a phenyl group (a six-membered carbon ring, indicative of the “phenyl” in the name), and a 3,5-dimethoxybenzyl group, which is a benzyl group (a seven-carbon chain) with methoxy groups (O-CH3) attached to the third and fifth carbons .

Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of these groups around the pyrimidinone ring. The exact structure would depend on the specific locations of the phenyl and 3,5-dimethoxybenzyl groups on the pyrimidinone ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing carbonyl group in the pyrimidinone ring. These groups could potentially make the compound more reactive towards electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the methoxy groups could potentially increase its solubility in polar solvents .科学的研究の応用

- The 3,4-dimethoxybenzyl group serves as a protective moiety for the thiol group in SAMs. These monolayers find applications in nanotechnology, biosensors, and surface functionalization . The protective group enhances precursor solubility and stability, facilitating monolayer formation.

- The stability of the 3,4-dimethoxybenzyl group under Pd-catalyzed C-C bond formation conditions makes it valuable in organic synthesis. Researchers use it to create precursors for various compounds .

- The compound’s protective group increases the solubility of aromatic thiolate precursors. This property is crucial for the formation of high-quality SAMs, especially when working with low-solubility thiols .

- The 3,5-dimethoxybenzyl group can be incorporated into surface-active sulfur compounds, such as self-assembled monolayers on gold surfaces. These compounds have applications in materials science and surface chemistry .

- The synthesis of (3,5-dimethoxybenzyl)triphenylphosphonium bromide involves this compound. Phosphonium salts find use in various chemical reactions and as reagents in organic chemistry .

Self-Assembled Monolayers (SAMs) for Surface Modification

Organic Synthesis and C-C Bond Formation

Solubilizing Protective Group for Aromatic Thiolates

Surface-Active Sulfur Compounds

Phosphonium Salt Synthesis

Electron Transport in Thin Organic Films

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[(3,5-dimethoxyphenyl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-23-15-8-13(9-16(10-15)24-2)12-25-19-20-17(11-18(22)21-19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGGNSPUXIWONI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676669 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-((3,5-dimethoxybenzyl)thio)-6-phenylpyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2589472.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2589476.png)

![N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2589480.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2589488.png)

![2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2589489.png)

![6-[(4-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2589490.png)